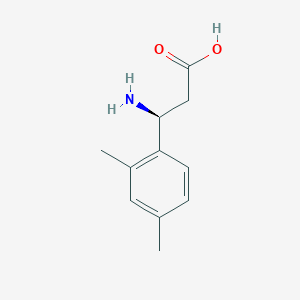
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center at the third carbon, making it optically active. The compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 2,4-dimethylphenyl substituent on the third carbon. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:
Formation of the Chiral Center: This can be achieved through asymmetric hydrogenation or chiral auxiliary-based methods.
Introduction of the 2,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a suitable electrophile.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques are often employed to achieve the desired stereochemistry. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The amino group can participate in condensation reactions to form amides, imines, or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Condensation: Reagents like acetic anhydride, formaldehyde, and various amines are used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, halogenated compounds, and various amide or imine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a model amino acid in studies of protein structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-amino-3-phenylpropanoic acid: Lacks the 2,4-dimethyl substituents on the aromatic ring.
(3S)-3-amino-3-(4-methylphenyl)propanoic acid: Contains a single methyl group at the para position of the aromatic ring.
(3S)-3-amino-3-(2,6-dimethylphenyl)propanoic acid: Has methyl groups at the ortho positions of the aromatic ring.
Uniqueness
The presence of the 2,4-dimethyl substituents on the aromatic ring of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
LRMMWNSBHJFPEE-JTQLQIEISA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















